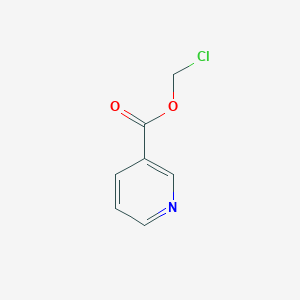

Chloromethyl nicotinate

Description

BenchChem offers high-quality Chloromethyl nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

chloromethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C7H6ClNO2/c8-5-11-7(10)6-2-1-3-9-4-6/h1-4H,5H2 |

InChI Key |

VXWDQYHMYFTTBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Solubility Properties of Chloromethyl Nicotinate Isomers

This guide provides a comprehensive overview of the known physical properties of chloromethyl nicotinate isomers and offers detailed, field-proven methodologies for determining their solubility. Given that "chloromethyl nicotinate" can refer to several positional isomers, this document addresses the key variants encountered in research and development, providing a foundational understanding for their application in medicinal chemistry and drug discovery.

Introduction: Navigating the Isomers of Chloromethyl Nicotinate

Chloromethyl nicotinate, a derivative of nicotinic acid (a form of vitamin B3), serves as a versatile building block in organic synthesis. The term itself is ambiguous, as the chloromethyl group (-CH₂Cl) can be substituted at various positions on the pyridine ring. This structural variation gives rise to distinct isomers with unique physicochemical properties that significantly influence their reactivity, bioavailability, and formulation potential. This guide will focus on the most common isomers, including those substituted at the 2, 4, 5, and 6 positions of the pyridine ring, providing researchers with the critical data and protocols necessary for their work.

Understanding the physical and solubility characteristics of these active pharmaceutical ingredient (API) precursors is a cornerstone of effective drug development. Properties such as molecular weight, boiling point, and, most critically, solubility, dictate everything from reaction kinetics to the choice of formulation excipients and the ultimate bioavailability of a potential drug candidate.

Physicochemical Properties of Chloromethyl Nicotinate Isomers

The fundamental physical properties of a compound are dictated by its molecular structure. The introduction of a chloromethyl group to the methyl nicotinate scaffold imparts specific characteristics. The following table summarizes the key physicochemical properties for various isomers of chloromethyl nicotinate, compiled from available chemical supplier and database information. Note that some values, particularly for boiling point and density, are predicted through computational models.

| Property | Methyl 2-(chloromethyl)nicotinate | Methyl 6-(chloromethyl)nicotinate | Methyl 4-(chloromethyl)nicotinate (hydrochloride) | Methyl 5-(chloromethyl)nicotinate (hydrochloride) |

| CAS Number | 177785-14-7[1] | 49668-90-8 | 1159826-53-5[2] | 179072-14-1 |

| Molecular Formula | C₈H₈ClNO₂[1] | C₈H₈ClNO₂ | C₈H₉Cl₂NO₂[2] | C₈H₉Cl₂NO₂ |

| Molecular Weight | 185.61 g/mol [1] | 185.61 g/mol | 222.07 g/mol [2] | 222.07 g/mol |

| Appearance | Colorless to off-white solid-liquid mixture[1] | Data not available | Solid[2] | Data not available |

| Boiling Point | 279.4 ± 30.0 °C (Predicted)[1] | Data not available | Data not available | Data not available |

| Density | 1.252 ± 0.06 g/cm³ (Predicted)[1] | Data not available | Data not available | Data not available |

| Storage Conditions | 2-8°C, under inert atmosphere | Room Temperature | Sealed in dry, 2-8°C[2] | Sealed in dry, 2-8°C |

Solubility Profile: From Theoretical Considerations to Practical Determination

Quantitative solubility data for chloromethyl nicotinate isomers is not widely published. However, we can infer a general profile from the molecular structure and data on related compounds. The parent molecule, methyl nicotinate, is reported to be soluble in water (47.6 mg/mL at 20°C), ethanol, and benzene[3][4]. The presence of the ester and the pyridine nitrogen provides polarity. The addition of a chloromethyl group, while adding some steric bulk, is not expected to drastically reduce aqueous solubility and may enhance solubility in moderately polar organic solvents. One related compound, Methyl 6-chloronicotinate, is described as having "moderate solubility in organic solvents and limited solubility in water".[5]

Given the scarcity of specific data, a direct experimental determination of solubility is essential for any research or development program. The following sections provide authoritative protocols for this purpose.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solid. The causality behind this method is to ensure that the system has reached its lowest energy state, providing a true measure of solubility under specific conditions (e.g., pH, temperature).

Objective: To determine the maximum concentration of a chloromethyl nicotinate isomer that can be dissolved in a specific solvent system at a controlled temperature.

Materials:

-

Chloromethyl nicotinate isomer (solid powder)

-

Selected solvent (e.g., pH 7.4 phosphate-buffered saline (PBS), water, ethanol)

-

Orbital shaker with temperature control

-

Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Vials with screw caps

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid chloromethyl nicotinate isomer to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be shaken for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours.[6] The long incubation is critical to overcome kinetic barriers to dissolution, especially for crystalline solids.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To reliably separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or carefully filter the supernatant using a chemically compatible syringe filter. This step is crucial to prevent solid particles from artificially inflating the measured concentration.

-

Quantification:

-

Prepare a set of calibration standards of the chloromethyl nicotinate isomer in the chosen solvent at known concentrations.

-

Analyze the saturated supernatant and the calibration standards using a validated analytical method, such as HPLC-UV.

-

The concentration of the isomer in the supernatant is determined by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

-

Experimental Protocol: High-Throughput Kinetic Solubility Assay

In early-stage drug discovery, a higher-throughput method is often required. The kinetic solubility assay provides an apparent solubility value.[7][8] The causality here is different; it measures how readily a compound dissolves and stays in solution when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This mimics the conditions of many high-throughput screening assays.

Objective: To rapidly assess the apparent solubility of a chloromethyl nicotinate isomer in an aqueous buffer.

Materials:

-

10 mM stock solution of chloromethyl nicotinate isomer in DMSO

-

Aqueous buffer (e.g., pH 7.4 PBS)

-

96-well microtiter plates (UV-transparent if using spectrophotometry)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Multichannel pipette or automated liquid handler

Step-by-Step Methodology:

-

Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration range. This rapid change in solvent environment can induce precipitation if the compound's aqueous solubility is exceeded.

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[7][9]

-

Detection: The point of precipitation can be detected in several ways:

-

Nephelometry: A laser-based method that measures light scattering caused by insoluble particles (precipitate).[9]

-

UV-Vis Spectrophotometry: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the filtrate/supernatant is measured by its UV absorbance.[9]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Conclusion

While published quantitative data on the physical and solubility properties of chloromethyl nicotinate isomers are limited, this guide provides a robust framework for researchers. By consolidating the available physicochemical data and presenting authoritative, step-by-step protocols for solubility determination, scientists and drug development professionals are equipped to generate the critical data needed to advance their research. The choice between the gold-standard shake-flask method and the high-throughput kinetic assay will depend on the stage of research, but both provide invaluable insights into the behavior of these important synthetic intermediates.

References

-

BioDuro. ADME Solubility Assay. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Chemical Review and Letters. A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Kinetic solubility. [Link]

-

Jouyban, A., & Fakhree, M. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

Chemical Review and Letters. A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. [Link]

-

ResearchGate. Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

PubChem - National Center for Biotechnology Information. Methyl Nicotinate. [Link]

-

Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. [Link]

-

PubMed. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. [Link]

-

PubChem - National Center for Biotechnology Information. Methyl 2-chloronicotinate. [Link]

-

Wikipedia. Methyl nicotinate. [Link]

-

PubChem - National Center for Biotechnology Information. Methyl 4-chloronicotinate. [Link]

-

CP Lab Safety. Methyl 6-(chloromethyl)nicotinate, 98% Purity. [Link]

-

American Elements. Methyl 4-(trifluoromethyl)nicotinate. [Link]

Sources

- 1. METHYL 2-(CHLOROMETHYL)NICOTINATE | 177785-14-7 [chemicalbook.com]

- 2. Methyl 4-(chloromethyl)nicotinate hydrochloride | 1159826-53-5 [sigmaaldrich.com]

- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 5. CAS 73781-91-6: Methyl 6-chloronicotinate | CymitQuimica [cymitquimica.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. enamine.net [enamine.net]

- 8. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Difference between chloromethyl nicotinate and methyl 2-chloronicotinate

This guide provides an in-depth technical comparison between Chloromethyl Nicotinate and Methyl 2-Chloronicotinate . While their names appear similar, they represent two chemically distinct classes of reagents with fundamentally different reactivity profiles, synthetic applications, and safety considerations.

Executive Summary

The core distinction lies in the position and hybridization of the chlorine atom, which dictates their electrophilic behavior:

-

Methyl 2-Chloronicotinate (CAS 40134-18-7): An aryl chloride where the chlorine is attached directly to the pyridine ring (

-hybridized). It is a "hard" electrophile used primarily as a scaffold building block via Nucleophilic Aromatic Substitution ( -

Chloromethyl Nicotinate (Nicotinic acid chloromethyl ester): An

-haloester where the chlorine is on a methylene group attached to the ester oxygen (

Part 1: Structural Identity & Physicochemical Properties

The structural difference is the primary driver of the divergent reactivity.

| Feature | Methyl 2-Chloronicotinate | Chloromethyl Nicotinate |

| IUPAC Name | Methyl 2-chloropyridine-3-carboxylate | Chloromethyl pyridine-3-carboxylate |

| Structure | Pyridine ring substituted with Cl at C2 and COOMe at C3.[1] | Pyridine ring substituted with |

| Chlorine Type | Aryl / Vinylic ( | Alkyl / Acylal ( |

| Primary Reactivity | ||

| CAS Number | 40134-18-7 | Variable/In-situ (e.g., 6963-36-6 for HCl salt) |

| Physical State | Liquid or low-melting solid | Oil or unstable solid (hydrolysis prone) |

Visualizing the Structural Divergence

Figure 1: Structural comparison highlighting the reactive centers. Left: Aryl chloride for scaffold synthesis. Right: Alkyl chloride for prodrug derivatization.

Part 2: Reactivity Profiles & Mechanisms

Methyl 2-Chloronicotinate: The Powerhouse

This molecule is a staple in medicinal chemistry for constructing fused heterocycles. The chlorine at position 2 is activated by two electron-withdrawing forces:

-

The adjacent pyridine nitrogen (inductive and mesomeric withdrawal).

-

The ester group at position 3 (ortho-effect).

Mechanism: Nucleophilic Aromatic Substitution (

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Outcome: Displacement of Cl to form 2-substituted nicotinates.

-

Key Application: Synthesis of pyrido[2,3-d]pyrimidines (kinase inhibitors) and dipyridodiazepinones (e.g., Nevirapine analogs).

Chloromethyl Nicotinate: The Soft Alkylator

This compound contains a chloromethyl ester moiety (

Mechanism: Bimolecular Nucleophilic Substitution (

-

Nucleophiles: Carboxylates (

), Amines. -

Outcome: Formation of Acyloxymethyl esters (e.g., Nicotinoyloxymethyl esters).

-

Key Application: Prodrug synthesis to improve solubility or permeability. The resulting "formaldehyde linker" is rapidly hydrolyzed by esterases in vivo.

Reactivity Pathway Diagram

Figure 2: Divergent reaction pathways. Methyl 2-chloronicotinate builds stable scaffolds, while Chloromethyl nicotinate attaches transient prodrug moieties.

Part 3: Synthetic Protocols & Causality

Protocol A: Amination of Methyl 2-Chloronicotinate

Context: Synthesis of a 2-amino-nicotinate intermediate.

-

Setup: Dissolve Methyl 2-chloronicotinate (1.0 eq) in a polar aprotic solvent (DMF or DMSO).

-

Why: Polar aprotic solvents stabilize the Meisenheimer complex intermediate, lowering the activation energy for

.

-

-

Base Addition: Add

or DIPEA (1.5 eq).-

Why: To neutralize the HCl generated; the pyridine nitrogen is not basic enough to scavenge protons effectively in this state.

-

-

Nucleophile: Add primary amine (1.1 eq). Heat to 80-100°C.

-

Why: The 2-Cl position is activated, but displacement still requires thermal energy unlike acyl chlorides.

-

-

Workup: Pour into ice water. The product usually precipitates due to increased lipophilicity or crystalline packing changes.

Protocol B: Prodrug Synthesis using Chloromethyl Nicotinate

Context: Derivatization of a carboxylic acid drug (Drug-COOH).

-

Reagent Preparation: Chloromethyl nicotinate is often prepared in situ or used fresh due to hydrolytic instability.

-

Method: React nicotinoyl chloride with paraformaldehyde and

.

-

-

Coupling: Dissolve Drug-COOH in dry Acetone/DMF. Add

or-

Why: Cesium enhances solubility of the carboxylate anion (Cesium effect), promoting the

attack.

-

-

Addition: Add Chloromethyl nicotinate (1.2 eq) at 0°C to RT.

-

Why: Low temperature prevents polymerization of the formaldehyde linker or hydrolysis.

-

-

Outcome: Formation of Drug-COO-CH2-OOC-Py (Nicotinoyloxymethyl prodrug).

Part 4: Nomenclature Trap (The "False Friend")

Researchers often confuse these standard reagents with Methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7).

-

Structure: A methyl ester with a chloromethyl group attached to the ring at position 2 (

). -

Reactivity: This is a benzylic-like halide . It is highly reactive toward

(like Chloromethyl nicotinate) but builds a stable carbon-carbon connection to the ring, unlike the hydrolyzable ester linkage of Chloromethyl nicotinate. -

Distinction: If your protocol requires forming a fused ring system (like a pyrrolopyridine), you likely need this "False Friend" or the Methyl 2-chloro compound, not the chloromethyl ester.

Part 5: Safety & Handling

| Hazard Class | Methyl 2-Chloronicotinate | Chloromethyl Nicotinate |

| Primary Risk | Skin/Eye Irritant, Sensitizer. | Genotoxicity / Carcinogenicity . |

| Mechanism | Irritation via hydrolysis/acylation. | Alkylating Agent: Can alkylate DNA bases (similar to nitrogen mustards). |

| Handling | Standard Fume Hood. | High Containment: Double gloving, dedicated waste stream for alkylators. |

| Deactivation | Dilute base hydrolysis. | Quench with amines or thiosulfate to consume alkylating potential. |

References

-

ChemicalBook. (2025).[3] Methyl 2-chloronicotinate (CAS 40134-18-7) Properties and Synthesis.[2] Retrieved from

-

Google Patents. (2012). Substituted methylformyl reagents and method of using same (WO2012137225A1). Describes the use of chloromethyl nicotinate as a reagent.[4][5][6][7][8][9] Retrieved from

-

BenchChem. (2025). Synthesis of Methyl 2-(chloromethyl)nicotinate.[3] Differentiates the ring-substituted isomer. Retrieved from

-

Sigma-Aldrich. (2025). Methyl 2-chloronicotinate Product Specification.[2][3][10] Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 2-chloronicotinate. Retrieved from

Sources

- 1. CAS No. 124797-01-9 Specifications | Ambeed [ambeed.com]

- 2. chemscene.com [chemscene.com]

- 3. METHYL 2-(CHLOROMETHYL)NICOTINATE | 177785-14-7 [chemicalbook.com]

- 4. WO2017102893A1 - Water-soluble derivatives of 3,5-diphenyl-diazole compounds - Google Patents [patents.google.com]

- 5. US5024998A - Pharmaceutical formulations for parenteral use - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CA1336498C - Pharmaceutical formulations for parenteral use - Google Patents [patents.google.com]

- 8. WO2012137225A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 9. biorxiv.org [biorxiv.org]

- 10. a2bchem.com [a2bchem.com]

Chloromethyl Nicotinate: Strategic Application as a Prodrug Moiety and Synthetic Intermediate

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists. It addresses the ambiguity of the term "Chloromethyl nicotinate" by prioritizing its most sophisticated application—as a prodrug promoiety (Nicotinoyloxymethyl ester)—while distinguishing it from isomeric building blocks.

Technical Whitepaper for Pharmaceutical Development

Executive Summary & Nomenclature Disambiguation

In the landscape of pharmaceutical intermediates, Chloromethyl nicotinate (CMN) occupies a critical niche as a bifunctional alkylating agent used primarily in the design of "soft drugs" and prodrugs.

Crucial Disambiguation: Before proceeding, researchers must distinguish between two distinct structural isomers often conflated in literature:

| Compound Class | Type A: Prodrug Promoiety (Primary Focus) | Type B: Heterocyclic Building Block |

| IUPAC Name | Chloromethyl pyridine-3-carboxylate | Methyl x-(chloromethyl)pyridine-3-carboxylate |

| Structure | Pyridine-3-CO-O-CH₂-Cl | Cl-CH₂ -Pyridine-3-CO-O-CH₃ |

| Function | Linker for Nicotinoyloxymethyl prodrugs.[1] | Precursor for fused rings (e.g., pyrrolopyridines). |

| Reactivity | Highly reactive | Benzylic-type halide (SN2 substrate). |

This guide focuses on Type A (The Prodrug Linker) , as it represents a strategic tool for modifying the physicochemical properties (LogP, solubility) of APIs containing carboxylic acids or amines.

Strategic Utility: The Nicotinoyloxymethyl Promoiety

The chloromethyl nicotinate moiety is used to synthesize Nicotinoyloxymethyl esters . This strategy addresses poor oral bioavailability by masking polar functional groups.

Mechanism of Action (The "Soft Drug" Concept)

The utility of CMN lies in its ability to transiently mask a drug, improving membrane permeability. Once in the systemic circulation, the promoiety is cleaved by ubiquitous esterases.

-

Step 1 (Synthesis): CMN reacts with the API (Drug-COOH) to form a Drug-COO-CH₂-OOC-Pyridine linkage.

-

Step 2 (Absorption): The increased lipophilicity facilitates passive diffusion across the intestinal epithelium.

-

Step 3 (Activation): Plasma esterases hydrolyze the terminal ester, triggering a spontaneous collapse of the hemiacetal intermediate.

Therapeutic Bonus: The byproduct, Nicotinic Acid (Niacin) , is a vitamin (B3) with its own safe metabolic profile, unlike other promoieties that may release toxic phenols or complex acids.

Visualization: Prodrug Activation Pathway

The following diagram illustrates the cascade activation of a generic drug modified with Chloromethyl Nicotinate.

Figure 1: In vivo bioactivation pathway of nicotinoyloxymethyl prodrugs. The cascade releases the active API, formaldehyde, and Vitamin B3.

Synthesis of Chloromethyl Nicotinate

The synthesis of

The Chloromethyl Chlorosulfate (CMCS) Route

This method utilizes Phase Transfer Catalysis (PTC) to generate the ester under mild biphasic conditions.

Reaction Scheme:

Detailed Experimental Protocol

Note: This protocol is adapted from optimized patents for fumarate prodrugs (e.g., SPR11574).

Materials:

-

Chloromethyl chlorosulfate (CMCS) (1.0 - 1.2 eq)

-

Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (0.1 eq)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) (5.0 eq)

-

Water (Deionized)

Workflow:

-

Preparation of Organic Phase: In a reaction vessel equipped with a stirrer, dissolve Nicotinic Acid (e.g., 10g) in DCM (500 mL).

-

Catalyst Addition: Add TBAHSO₄ (catalytic amount) and Chloromethyl chlorosulfate (CMCS) to the DCM solution. Stir for 15 minutes to ensure homogeneity.

-

Biphasic Initiation: Dissolve NaHCO₃ in water. Add this aqueous solution dropwise to the organic phase.[2]

-

Critical Control Point: Gas evolution (

) will occur. Control addition rate to prevent foaming.

-

-

Reaction: Stir the biphasic mixture vigorously at Room Temperature (20–25°C) for 6–8 hours.

-

Monitoring: Use TLC or LC-MS to monitor the consumption of Nicotinic Acid.

-

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over anhydrous

.

-

-

Isolation: Concentrate under reduced pressure at low temperature (<35°C).

-

Stability Note: The product is an oil or low-melting solid that hydrolyzes moisture. Use immediately for the subsequent coupling step or store under inert gas at -20°C.

-

Synthesis Workflow Diagram

Figure 2: Phase-transfer catalyzed synthesis of Chloromethyl Nicotinate using CMCS.

Technical Specifications & Data

Physicochemical Profile

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 171.58 g/mol | |

| Appearance | Colorless to pale yellow oil | Often solidifies upon deep freezing. |

| Solubility | Soluble in DCM, DMF, DMSO | Decomposes in water/alcohols. |

| Reactivity | High (Alkylating Agent) | Reacts with carboxylates, amines, and thiols. |

| Stability | Low | Hydrolyzes rapidly. Store anhydrous/frozen. |

Comparative Synthesis Methods

| Method | Reagents | Yield | Purity | Drawbacks |

| CMCS Route (Recommended) | Nicotinic Acid + CMCS + PTC | High (>85%) | High | Requires careful handling of CMCS. |

| Acid Chloride Route | Nicotinoyl Chloride + Paraformaldehyde + ZnCl₂ | Moderate (50-60%) | Low | Zinc residues, difficult purification. |

| Direct Chlorination | Hydroxymethyl nicotinate + SOCl₂ | Variable | Moderate | Precursor availability issues. |

Safety & Handling (Genotoxicity Alert)

Chloromethyl nicotinate is an

-

Genotoxicity (GTI): It must be treated as a Potential Genotoxic Impurity (PGI). All handling must occur in a chemical fume hood with appropriate PPE (double nitrile gloves).

-

Residual Analysis: In the final API, residual CMN must be controlled to ppm levels (typically <10 ppm based on TTC limits) using validated GC-MS or LC-MS/MS methods.

-

Decontamination: Spills should be neutralized with a solution of dilute ammonia or nucleophilic amines (e.g., ethanolamine) to decompose the alkylating agent before disposal.

References

-

Prodrugs of Monomethyl Fumarate. Google Patents. US11142501B2. (Describes the synthesis of chloromethyl nicotinate using CMCS and TBAHSO4).

-

Chloromethyl chlorosulfate: A new, catalytic method of preparation. ResearchGate. (Details the chemistry of the CMCS reagent).

-

Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. PubMed Central. (Discusses the general application of chloromethyl esters in prodrug design).

-

Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scientific Research Publishing. (Overview of prodrug strategies including esterification).

-

Safety Data Sheet: Chloromethyl ethyl ether. Fisher Scientific. (Safety proxy for handling homologous chloromethyl esters).

Sources

A Technical Guide to Chloromethyl Nicotinate Derivatives: Synthesis, Properties, and Applications in Drug Development

Foreword

Nicotinic acid, or niacin (Vitamin B3), is a cornerstone in the management of dyslipidemia, valued for its ability to modulate a wide range of lipid parameters.[1][2] However, its clinical utility is often hampered by poor patient compliance due to side effects like cutaneous flushing.[2] This has spurred the development of various prodrug strategies aimed at improving its therapeutic index. Among these, the derivatization of nicotinic acid into chloromethyl nicotinate esters presents a compelling approach to enhance its physicochemical properties and pharmacokinetic profile. This technical guide provides a comprehensive literature review on chloromethyl nicotinate derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, characterization, and biological evaluation of these compounds, offering insights into their potential as effective prodrugs.

The Rationale for Chloromethyl Nicotinate Prodrugs

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule.[3][4] By chemically modifying the active drug, its absorption, distribution, metabolism, and excretion (ADME) profile can be significantly improved.[4] Ester prodrugs, in particular, are widely used to enhance the lipophilicity of polar drugs, thereby improving their permeation across biological membranes.[3][5]

The primary motivation for developing chloromethyl nicotinate derivatives is to create prodrugs of nicotinic acid that can:

-

Enhance Lipophilicity: The addition of a chloromethyl ester moiety increases the lipophilicity of the hydrophilic nicotinic acid, which is expected to improve its absorption.[6]

-

Mask the Carboxylic Acid Group: The ester linkage masks the free carboxylic acid of nicotinic acid, which is responsible for the activation of the GPR109A receptor that mediates the flushing effect.[7]

-

Provide Controlled Release: Upon absorption, the ester bond is designed to be hydrolyzed by endogenous esterases in the plasma and tissues, releasing nicotinic acid and achieving sustained therapeutic concentrations.[3][8]

Synthesis and Characterization of Chloromethyl Nicotinate Derivatives

The synthesis of chloromethyl nicotinate derivatives typically involves the esterification of nicotinic acid or the chlorination of a corresponding methyl nicotinate derivative. The position of the chloromethyl group on the pyridine ring can be varied to modulate the compound's properties.

General Synthetic Routes

A common strategy for the synthesis of methyl 2-(chloromethyl)nicotinate begins with the chlorination of the methyl group of 2-methylnicotinate methyl ester.[9]

Figure 1: General synthetic workflow for the chlorination of 2-methylnicotinate methyl ester.

Another approach involves the reaction of a nicotinic acid salt with a chloromethylating agent. For instance, the nicotinyl ester of 6-aminonicotinic acid has been synthesized by reacting the alkali salt of 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride.

Detailed Experimental Protocol: Synthesis of Methyl 2-(chloromethyl)nicotinate

The following protocol is adapted from a documented synthesis of methyl 2-(chloromethyl)nicotinate.[9]

Step 1: Chlorination

-

In a 250 mL single-neck reaction flask, combine 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).

-

Stir the mixture overnight at room temperature.

-

Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

-

Extract the organic layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Add the residue to phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.

-

Remove the phosphorus oxychloride under reduced pressure.

-

Pour the residue into ice water and neutralize to a weak alkalinity with solid sodium carbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 60 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield Methyl 2-(chloromethyl)nicotinate.[9]

Characterization Techniques

The structural confirmation of synthesized chloromethyl nicotinate derivatives is crucial and is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[10][11] The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the ester carbonyl group.

Table 1: Spectroscopic Data for a Representative Nicotinate Derivative

| Technique | Observed Signals |

| ¹H NMR | Characteristic peaks for aromatic protons on the pyridine ring, the chloromethyl protons, and the ester alkyl group protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the ester carbonyl carbon, the chloromethyl carbon, and the ester alkyl carbon.[11] |

| MS | A molecular ion peak corresponding to the calculated molecular weight of the derivative. |

| IR | A strong absorption band in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. |

Physicochemical Properties of Chloromethyl Nicotinate Derivatives

The physicochemical properties of a prodrug are critical determinants of its pharmacokinetic behavior.[12][13] Key parameters for chloromethyl nicotinate derivatives include solubility, lipophilicity, and stability.

Solubility and Lipophilicity

The introduction of the chloromethyl ester group is intended to increase the lipophilicity of nicotinic acid. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P) between octanol and water.[6] An optimal log P value is essential for good membrane permeability. While specific experimental log P values for a range of chloromethyl nicotinate derivatives are not widely reported in the literature, it is anticipated that they will be significantly higher than that of nicotinic acid.

Stability and Hydrolysis Kinetics

The stability of the ester bond is a crucial factor in prodrug design. The prodrug must be stable enough to reach its target site but labile enough to be cleaved to release the active drug in a timely manner.[8] The hydrolysis of nicotinate esters is influenced by pH and the presence of esterases.

Studies on the hydrolysis of myristyl nicotinate, another ester prodrug of nicotinic acid, have shown that the degradation follows pseudo-first-order kinetics and is pH-dependent.[8] The hydrolysis was found to be significantly faster in skin and liver homogenates compared to aqueous buffer solutions, indicating enzymatic catalysis.[8] A similar behavior is expected for chloromethyl nicotinate derivatives.

Figure 2: In vivo bioactivation of chloromethyl nicotinate to nicotinic acid.

Protocol for In Vitro Hydrolysis Study:

-

Prepare stock solutions of the chloromethyl nicotinate derivative in a suitable organic solvent.

-

Prepare buffer solutions at various pH values (e.g., 5.0, 7.4, 9.0).

-

Incubate the derivative in the buffer solutions at a constant temperature (e.g., 37°C).

-

At specific time intervals, withdraw aliquots and quench the reaction.

-

Analyze the concentration of the remaining prodrug and the formed nicotinic acid using a validated High-Performance Liquid Chromatography (HPLC) method.[14]

-

For enzymatic hydrolysis, repeat the experiment using plasma, or liver or skin homogenates.[8]

Biological Evaluation and Potential Applications

The ultimate goal of developing chloromethyl nicotinate derivatives is to improve the therapeutic efficacy of nicotinic acid. This requires a thorough biological evaluation, including in vitro and in vivo studies.

In Vitro Biological Activity

The primary in vitro assessment for these prodrugs would be to confirm their conversion to nicotinic acid and to evaluate the activity of the released nicotinic acid.[15] Additionally, the cytotoxicity of the prodrugs and their hydrolysis byproducts should be assessed in relevant cell lines.[16]

In Vivo Pharmacokinetics and Efficacy

Animal models are essential to determine the pharmacokinetic profile of chloromethyl nicotinate derivatives.[17][18][19] Key parameters to be measured include:

-

Bioavailability: The fraction of the administered dose that reaches the systemic circulation as nicotinic acid.

-

Half-life (t½): The time required for the concentration of the drug to decrease by half.

-

Maximum Concentration (Cmax): The peak plasma concentration of the drug.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Efficacy studies would involve administering the prodrug to animal models of dyslipidemia and measuring the changes in lipid profiles over time.

Table 2: Hypothetical Comparison of Pharmacokinetic Parameters

| Parameter | Nicotinic Acid | Chloromethyl Nicotinate Prodrug |

| Oral Bioavailability | Low to moderate | Expected to be higher |

| t½ | Short | Expected to be longer (sustained release) |

| Cmax | High (potential for flushing) | Expected to be lower and sustained |

| Tmax | Rapid | Expected to be delayed |

Potential Therapeutic Applications

The primary application for chloromethyl nicotinate derivatives is as improved oral prodrugs for the treatment of dyslipidemia.[1] However, given the diverse biological activities of nicotinic acid and its derivatives, other potential applications could be explored, including:

-

Neuroprotection: Nicotinic acid has shown neuroprotective effects in models of stroke and other neurological disorders.

-

Anti-inflammatory Effects: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties.[20]

-

Antimicrobial Activity: Certain derivatives have been found to have activity against various microbes.[16]

Future Perspectives and Conclusion

Chloromethyl nicotinate derivatives represent a promising avenue for the development of more effective and better-tolerated nicotinic acid-based therapies. The ability to fine-tune the physicochemical properties of nicotinic acid through this prodrug approach opens up possibilities for improved oral bioavailability and a reduction in dose-limiting side effects.

Further research is needed to synthesize and characterize a wider range of these derivatives, with varying substitution patterns on the pyridine ring. Comprehensive studies on their stability, in vitro and in vivo metabolism, and pharmacokinetic profiles are essential to identify lead candidates for clinical development. The systematic exploration of the structure-activity relationships of these compounds will undoubtedly contribute to the design of the next generation of lipid-modifying agents.

References

-

Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (URL: [Link])

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (URL: [Link])

-

This journal is © The Royal Society of Chemistry 2014. (URL: [Link])

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (URL: [Link])

-

Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (URL: [Link])

-

Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. (URL: [Link])

-

Hydrolysis kinetics of the prodrug myristyl nicotinate. (URL: [Link])

-

Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review. (URL: [Link])

-

Physicochemical property trends of marketed prodrugs. (URL: [Link])

-

1 H NMR and 13 C NMR data for compounds 1 and 7. (URL: [Link])

-

Synthesis of novel vasodilatory active nicotinate esters with amino acid function. (URL: [Link])

-

Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (URL: [Link])

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (URL: [Link])

-

Understanding the pharmacokinetics of prodrug and metabolite. (URL: [Link])

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (URL: [Link])

-

compared using 13C nmr spectroscopy.. (URL: [Link])

-

Understanding the pharmacokinetics of prodrug and metabolite. (URL: [Link])

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (URL: [Link])

-

Nicotinic acid: an old drug with a promising future. (URL: [Link])

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (URL: [Link])

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])

-

Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (URL: [Link])

-

An overview on chemical derivatization and stability aspects of selected avermectin derivatives. (URL: [Link])

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])

-

Nicotinic acid, its mechanism of action and pharmacological effects. (URL: [Link])

-

(PDF) Understanding the pharmacokinetics of prodrug and metabolite. (URL: [Link])

-

Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])

-

Synthesis and characterization of some new twin drugs having substituted pyridines. (URL: [Link])

-

Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps.. (URL: [Link])

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (URL: [Link])

-

Physicochemical properties of the nucleoside prodrug R1626 leading to high oral bioavailability. (URL: [Link])

-

Methyl 2-chloronicotinate. (URL: [Link])

-

Nicotinic acid: pharmacological effects and mechanisms of action. (URL: [Link])

-

Understanding the pharmacokinetics of prodrug and metabolite. (URL: [Link])

-

Organic Pharmaceutical Chemistry: Prodrugs. (URL: [Link])

-

Photodynamic Evaluation of Synthesized Chlorin-Desthiobiotin Conjugate with Chemotherapeutic Drugs in Triple-Negative Breast Cancer Cells In Vitro and in Hydra Organisms In Vivo. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. scirp.org [scirp.org]

- 6. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 12. Physicochemical property trends of marketed prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity and Synthetic Utility of Chloromethyl Nicotinate Esters

Executive Summary

The chloromethyl group within nicotinate esters represents a high-value, bifunctional moiety in drug development. It primarily serves as a soft alkylating agent for the synthesis of acyloxymethyl prodrugs , a strategy designed to enhance the lipophilicity and membrane permeability of polar active pharmaceutical ingredients (APIs).

This guide dissects the reactivity profile of the chloromethyl nicotinate moiety (Nic-COO-CH2-Cl), distinguishing it from ring-substituted isomers. We analyze its electrophilic behavior, susceptibility to hydrolysis, and the critical "Finkelstein" modification required for efficient coupling. We also address the safety protocols mandated by its alkylating nature.

Mechanistic Foundations

The Electrophilic "Soft Spot"

The chloromethyl ester (CME) moiety is characterized by a unique electronic environment. The methylene carbon is flanked by two electronegative heteroatoms: the ester oxygen and the chlorine.

-

Inductive Effect (-I): Both oxygen and chlorine withdraw electron density, creating a significant partial positive charge (

) on the methylene carbon. -

Resonance Damping: Unlike acid chlorides, the resonance from the ester oxygen is distributed into the carbonyl, leaving the methylene carbon highly electrophilic but relatively stable compared to chloromethyl ethers.

Reaction Trajectory: Dominance

The primary mode of reactivity for the chloromethyl group is Nucleophilic Substitution (

-

Nucleophile: Carboxylates (R-COO⁻), Phosphates, or Amines.

-

Leaving Group: Chloride (

). -

Kinetics: The reaction is bimolecular.[1] Steric hindrance at the nicotinate ring (e.g., substitution at the 2-position) can impact the approach of the nucleophile, but the methylene bridge itself is accessible.

Structural Distinction

It is critical to distinguish between the two common "chloromethyl nicotinate" species found in literature:

-

Chloromethyl Ester (Prodrug Linker): Nicotinyl-O-CH2-Cl. The focus of this guide. Used to mask carboxylic acids or alcohols.

-

Ring-Substituted Scaffold: Methyl 2-(chloromethyl)nicotinate. A pyridine building block used for heterocycle synthesis (e.g., imidazopyridines) [1].

Synthetic Utility: The Finkelstein Advantage

Direct alkylation using chloromethyl esters often suffers from sluggish kinetics due to the moderate leaving group ability of chloride. To overcome this, the Finkelstein reaction is employed as an in situ catalytic cycle.

The Iodine Exchange

By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) in acetone or acetonitrile, the chloromethyl ester is converted to the more reactive iodomethyl ester .

-

Bond Enthalpy: C-I bonds are weaker than C-Cl bonds, making iodide a superior leaving group (

reaction rates: -

Solubility Drive: In acetone, NaCl precipitates, driving the equilibrium toward the iodomethyl species (Le Chatelier's principle) [2].

Visualization: The Finkelstein-Assisted Coupling

The following diagram illustrates the catalytic cycle converting the less reactive chloromethyl nicotinate into the highly reactive iodomethyl species for drug coupling.

Caption: Finkelstein activation pathway. NaI catalyzes the conversion of Cl to I, facilitating rapid nucleophilic attack.

Stability and Biological Activation[2][3]

Hydrolysis Kinetics

Chloromethyl nicotinate esters are designed to be stable in solid form but labile in physiological conditions.

-

Chemical Hydrolysis: Base-catalyzed hydrolysis attacks the ester carbonyl. The rate is pH-dependent.

-

Enzymatic Hydrolysis: In vivo, esterases (e.g., carboxylesterases) cleave the nicotinate ester bond.

The Formaldehyde Cascade

Upon esterase cleavage, the molecule undergoes a spontaneous decomposition. This "self-immolative" mechanism is the core of the prodrug strategy.

-

Esterase Attack: Cleaves Nicotinic Acid.

-

Hemiacetal Collapse: The resulting hydroxymethyl intermediate (HO-CH2-O-Drug) is unstable.

-

Release: It spontaneously collapses to release Formaldehyde (

) and the active Drug [3].

Data Table: Hydrolysis Half-lives of Generic Acyloxymethyl Esters (pH 7.4)

| Condition | Half-Life (

Note: Data generalized from acyloxymethyl ester prodrug studies [3].

Experimental Protocols

Safety Pre-requisites

WARNING: Chloromethyl esters are potent alkylating agents and potential carcinogens. They are structurally related to chloromethyl ethers (CME), which are regulated carcinogens [4].

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Deactivation: Quench spills with aqueous ammonia or 10% NaOH to hydrolyze the alkylating agent.

Protocol: Synthesis of Nicotinoyloxymethyl Ester Prodrug (Finkelstein Method)

Objective: Conjugate a carboxylic acid drug (Drug-COOH) to Nicotinic acid via a methylene bridge.

Reagents:

-

Chloromethyl Nicotinate (1.0 equiv)

-

Drug-COOH (1.0 equiv)

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Sodium Iodide (NaI) (0.1 - 0.5 equiv, catalytic)

-

Solvent: Dry Acetone or DMF.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the Drug-COOH in dry Acetone/DMF. Add

and stir for 15 minutes at room temperature to generate the carboxylate salt. -

Catalyst Addition: Add dry Sodium Iodide (NaI). The solution may turn slightly yellow due to trace iodine liberation.

-

Alkylation: Add Chloromethyl Nicotinate dropwise to the reaction mixture.

-

Observation: If using acetone, a white precipitate (NaCl/KCl) will form as the reaction proceeds.

-

-

Incubation: Heat the mixture to reflux (approx. 55°C for acetone) for 4–6 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the drug carboxylate and appearance of the less polar ester product.

-

-

Work-up:

-

Cool to room temperature.

-

Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.[2]

-

Redissolve in Ethyl Acetate and wash with water (x2) and brine (x1) to remove residual NaI and unreacted nicotinate.

-

-

Purification: Purify via silica gel flash chromatography.

-

Note: Avoid highly basic mobile phases (e.g., >1% Triethylamine) to prevent premature ester hydrolysis.

-

Visualization of Biological Activation[3]

The following diagram details the in vivo metabolic pathway of the synthesized prodrug.

Caption: Metabolic activation pathway showing esterase cleavage followed by spontaneous formaldehyde elimination.

References

-

Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from [Link]

-

National Institutes of Health (PubMed). (1997). In-vitro Hydrolysis, Permeability, and Ocular Uptake of Prodrugs. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Chloromethyl Nicotinate in Synthesis

An In-Depth Technical Guide to the Nucleophilic Substitution of Chloromethyl Nicotinate

Chloromethyl nicotinate, and its isomers such as methyl 6-(chloromethyl)nicotinate, are highly versatile building blocks in the fields of medicinal chemistry and drug development.[1][2][3] The strategic value of this molecule lies in its bifunctional nature: a stable nicotinate ester and a reactive primary alkyl chloride. The chloromethyl group at the 2- or 6-position of the pyridine ring is particularly susceptible to nucleophilic attack, providing a straightforward and efficient handle for introducing a wide array of functional groups.[1] This reactivity is fundamental to its role as a "privileged scaffold," a molecular framework that can be readily modified to interact with various biological targets.[1] A key application of this reactivity is in the synthesis of prodrugs, where biologically active molecules are masked to improve their pharmacokinetic properties, often by creating ester or carbamate linkages that are cleaved in vivo.[4][5]

This guide provides a detailed exploration of the reaction conditions for the nucleophilic substitution of chloromethyl nicotinate, focusing on the underlying mechanistic principles, optimization of reaction parameters, and practical laboratory protocols for researchers and drug development professionals.

Pillar 1: The SN2 Reaction Mechanism

The substitution of the chloride on the chloromethyl group proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] Understanding this mechanism is critical to selecting the appropriate reaction conditions and predicting the outcome.

Core Principles of the SN2 Pathway:

-

Concerted Mechanism: The entire process occurs in a single, continuous step. The attacking nucleophile forms a bond with the electrophilic carbon at the same time as the bond to the leaving group (chloride) is broken.[7][8]

-

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (chloromethyl nicotinate) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile].[6][9]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group, at an angle of 180°.[8][10] This trajectory is necessary for the electrons of the nucleophile's highest occupied molecular orbital (HOMO) to interact effectively with the carbon-chlorine bond's lowest unoccupied molecular orbital (LUMO).[10]

-

Inversion of Configuration: A direct consequence of the backside attack is an inversion of the stereochemistry at the carbon center, known as a Walden inversion.[7][8] While the chloromethyl group of nicotinate is not chiral, this principle is fundamental to the SN2 mechanism.

The primary nature of the chloromethyl group (a carbon bonded to only one other carbon) and the resulting low steric hindrance strongly favor the SN2 pathway over competing SN1 or elimination reactions.[6][7]

Caption: SN2 mechanism for chloromethyl nicotinate.

Pillar 2: Optimizing Reaction Conditions - A Causality-Driven Approach

The success of the nucleophilic substitution hinges on the careful selection of four key parameters: the nucleophile, the solvent, the base (if required), and the temperature.

Choice of Nucleophile

The chloromethyl group is an excellent electrophile for a wide range of soft and hard nucleophiles.[1]

-

Amines (Primary & Secondary): These reactions are a direct route to 2-(aminomethyl)-nicotinate derivatives.[1] A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the amine nucleophile and render it inactive.[1][2]

-

Thiols/Thiolates: Thiolates (RS⁻) are exceptionally potent nucleophiles due to their high polarizability and readily displace the chloride to form thioethers.[1] The reaction often proceeds rapidly even at room temperature. For neutral thiols, a base is required to generate the more nucleophilic thiolate in situ.

-

Alcohols/Alkoxides: While neutral alcohols are weak nucleophiles, their corresponding alkoxides (RO⁻) are much stronger and are used for Williamson ether synthesis.[6] The reaction requires a strong base (e.g., NaH) to deprotonate the alcohol first.

-

Carboxylates: The reaction of a carboxylic acid salt (RCOO⁻) with chloromethyl nicotinate is a cornerstone of prodrug synthesis, forming an acyloxymethyl ester linkage that can be cleaved by esterases.[5][11][12] A base like sodium or potassium carbonate is used to form the carboxylate salt.[11][12]

The Role of the Solvent

The solvent choice is arguably the most critical factor in promoting an efficient SN2 reaction.

-

Polar Aprotic Solvents are Preferred: Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are ideal.[6]

-

Causality: These solvents can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the nucleophile but are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of reaction.[8] In contrast, polar protic solvents (like water or ethanol) would form a strong hydrogen-bonding shell around the nucleophile, stabilizing it and reducing its reactivity.

Base Selection

When the nucleophile is neutral (e.g., an amine or thiol) or acidic (a carboxylic acid), a base is required.

-

Function: The base serves to either deprotonate the nucleophile to increase its reactivity (e.g., R-COOH → R-COO⁻) or to scavenge the HCl produced during the reaction (e.g., with R₂NH).[1][11]

-

Common Choices:

-

Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Effective, inexpensive, and easy to remove during work-up. Commonly used for carboxylate and some amine substitutions.[11][12]

-

Tertiary Amines (Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): Organic-soluble bases that are non-nucleophilic due to steric hindrance. They form hydrochloride salts that can be removed by aqueous washing.[13]

-

Temperature and Reaction Time

-

General Principle: Increasing the temperature generally increases the reaction rate. Many substitutions on chloromethyl nicotinate are performed at temperatures ranging from room temperature (20-25 °C) to reflux conditions (e.g., 80-120 °C in DMF).[11][12]

-

Optimization: The optimal temperature depends on the nucleophile's reactivity. Strong nucleophiles like thiolates may react completely at room temperature, while weaker ones like certain amines or carboxylates may require heating to achieve a reasonable reaction time (typically 2-24 hours).[2][6] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine completion.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution of chloromethyl nicotinate with various classes of nucleophiles.

| Nucleophile Class | Representative Nucleophile | Solvent | Base | Typical Temperature | Product |

| Amines | Diethylamine | DMF, MeCN | K₂CO₃ or DIPEA | 25 - 80 °C | Tertiary Amine |

| Thiols | Ethanethiol | DMF, Acetone | Na₂CO₃, Et₃N | 0 - 50 °C | Thioether |

| Carboxylic Acids | 6-Aminonicotinic Acid | DMF | Na₂CO₃ | 80 °C - Reflux | Acyloxymethyl Ester |

| Azides | Sodium Azide (NaN₃) | DMF, DMSO | None | 25 - 60 °C | Alkyl Azide |

| Cyanides | Sodium Cyanide (NaCN) | DMSO | None | 60 - 90 °C | Alkyl Nitrile |

| Alcohols | Sodium Ethoxide (NaOEt) | Ethanol, THF | None (pre-formed) | 25 °C - Reflux | Ether |

Pillar 3: Field-Proven Experimental Protocols

The protocols below provide self-validating, step-by-step methodologies for common transformations.

Protocol 1: Synthesis of Methyl 2-((Diethylamino)methyl)nicotinate

This protocol details the reaction of chloromethyl nicotinate with a secondary amine, a common transformation in library synthesis.

Materials:

-

Methyl 2-(chloromethyl)nicotinate (1.0 eq)

-

Diethylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add methyl 2-(chloromethyl)nicotinate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration of the substrate).

-

Nucleophile Addition: Add diethylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours). The causality behind monitoring is to prevent the formation of side products from prolonged heating and to ensure the reaction has gone to completion.

-

Work-up - Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate. The organic solvent extracts the desired product from the aqueous phase where the inorganic salts (KCl, excess K₂CO₃) and DMF reside.

-

Work-up - Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Washing removes residual DMF and neutralizes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: General experimental workflow diagram.

Protocol 2: Prodrug Synthesis via Carboxylate Substitution

This protocol is adapted from patent literature for forming an acyloxymethyl ester linkage.[11][12]

Materials:

-

Methyl 6-(chloromethyl)nicotinate (1.0 eq)

-

Carboxylic acid nucleophile (e.g., 6-aminonicotinic acid) (1.0 eq)

-

Sodium Carbonate (Na₂CO₃) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate

Procedure:

-

Salt Formation: In a three-necked flask equipped with a stirrer, combine the carboxylic acid (1.0 eq) and sodium carbonate (1.0 eq) in DMF.

-

Dehydration/Activation: Heat the mixture to reflux for 1-1.5 hours to form the sodium carboxylate salt and drive off any residual water.

-

Substitution Reaction: Cool the mixture to the desired reaction temperature (e.g., 100 °C). Add a solution of methyl 6-(chloromethyl)nicotinate (1.0 eq) in DMF.

-

Heating and Monitoring: Maintain the temperature and stir vigorously. Monitor the reaction by TLC or LC-MS until completion. The patent notes that yield can be highly temperature-dependent, making monitoring crucial for optimization.[12]

-

Work-up and Purification: Follow a similar aqueous work-up, extraction, and purification procedure as described in Protocol 1 to isolate the final ester product.

Conclusion

The nucleophilic substitution of chloromethyl nicotinate is a robust and highly adaptable reaction governed by the principles of the SN2 mechanism. By systematically controlling the choice of nucleophile, solvent, base, and temperature, researchers can efficiently synthesize a diverse range of functionalized nicotinate derivatives. The use of polar aprotic solvents is paramount for achieving high reaction rates. The protocols and data presented herein provide a comprehensive and technically grounded framework for scientists engaged in pharmaceutical research and the development of novel molecular entities.

References

- Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane. Benchchem.

- Methyl 6-chloro-2-(chloromethyl)

- The SN2 Reaction Mechanism. Master Organic Chemistry.

- SN2 Reaction Mechanism. Chemistry Steps.

- SN2 Reaction Mechanism. BYJU'S.

- An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)

- What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?

- Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

- Strategy‐Level Prodrug Synthesis. PMC - NIH.

- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.

- alcohol. Organic Syntheses Procedure.

- Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphon

- 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

Sources

- 1. Methyl 6-chloro-2-(chloromethyl)nicotinate | 1093879-99-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SN2 Reaction Mechanism [chemistrysteps.com]

- 11. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]

- 12. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Note: Preparation of Chloromethyl Nicotinate via Chloromethyl Chlorosulfate

[1]

Executive Summary

Chloromethyl esters are critical intermediates in the synthesis of prodrugs, particularly for masking carboxylic acids to improve lipophilicity or to create soft quaternary ammonium salts (e.g., for aqueous solubility of insoluble amines). Chloromethyl nicotinate is the chloromethyl ester of nicotinic acid (Vitamin B3).

Classically, chloromethyl esters were prepared using toxic reagents like chloromethyl chloroformate or by reacting acid chlorides with formaldehyde. Chloromethyl chlorosulfate (CMCS) offers a distinct advantage: it reacts under mild, slightly basic conditions (often biphasic) to yield the chloromethyl ester with high efficiency, releasing sulfur trioxide (

Key Advantages of this Protocol:

-

Safety: Avoids the use of gaseous formaldehyde and minimizes exposure to bis(chloromethyl) ether (a potent carcinogen often found in older methods), although CMCS itself requires strict safety handling.

-

Efficiency: Uses Phase Transfer Catalysis (PTC) to drive the reaction at room temperature.

-

Selectivity: Compatible with the pyridine nitrogen of nicotinic acid, provided pH is controlled.

Chemical Mechanism & Rationale[2][3][4][5]

The reaction proceeds via a nucleophilic substitution where the carboxylate anion attacks the methylene carbon of the chloromethyl chlorosulfate.

Reaction Scheme

Nicotinic Acid (

Mechanistic Insight[5][6]

-

Deprotonation: Sodium bicarbonate deprotonates nicotinic acid in the aqueous phase, forming the nicotinate anion.

-

Phase Transfer: Tetrabutylammonium hydrogensulfate (TBAH) acts as a Phase Transfer Catalyst (PTC), shuttling the nicotinate anion into the organic phase (DCM).

-

Alkylation: The lipophilic nicotinate anion attacks the electrophilic carbon of CMCS.

-

Decomposition: The resulting intermediate eliminates the chlorosulfate group, which spontaneously decomposes into sulfur trioxide (

) and chloride (

Caption: Mechanistic pathway for the conversion of Nicotinic Acid to Chloromethyl Nicotinate using CMCS under Phase Transfer Catalysis.

Safety & Handling (CRITICAL)

Chloromethyl chlorosulfate (CMCS) is a hazardous alkylating agent. It is structurally related to chemical warfare agents and carcinogens.

-

Toxicity: CMCS is toxic by inhalation, ingestion, and skin contact. It causes severe skin burns and eye damage.

-

Carcinogenicity: Suspected carcinogen. Handle with the same rigor as bis(chloromethyl) ether.

-

Gas Evolution: The reaction releases

(from bicarbonate) and potentially -

Decontamination: Quench spills or excess reagent with aqueous ammonia or concentrated sodium hydroxide solution.

Experimental Protocol

Materials & Reagents[5][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity (Example) | Role |

| Nicotinic Acid | 123.11 | 1.0 | 1.23 g (10 mmol) | Substrate |

| Chloromethyl Chlorosulfate | 164.99 | 1.2 | 1.98 g (~1.3 mL) | Alkylating Agent |

| Sodium Bicarbonate ( | 84.01 | 4.0 | 3.36 g | Base |

| Tetrabutylammonium Hydrogensulfate | 339.53 | 0.1 | 0.34 g | Catalyst (PTC) |

| Dichloromethane (DCM) | - | Solvent | 20 mL | Organic Phase |

| Water (Distilled) | - | Solvent | 20 mL | Aqueous Phase |

Step-by-Step Procedure

Step 1: Biphasic System Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Nicotinic Acid (1.23 g) and Sodium Bicarbonate (3.36 g) in Water (20 mL).

-

Note: Evolution of

will occur. Stir until effervescence subsides and a clear solution (sodium nicotinate) is obtained.

-

-

Add Tetrabutylammonium hydrogensulfate (TBAH) (0.34 g) to the aqueous solution.

-

Add Dichloromethane (DCM) (20 mL) to the flask. The system will now be biphasic.

Step 2: Addition of CMCS

-

Cool the mixture to 0°C using an ice bath. While the reaction can proceed at room temperature, cooling controls the exotherm and minimizes hydrolysis of the sensitive product.

-

Prepare a solution of Chloromethyl Chlorosulfate (CMCS) (1.98 g) in a small volume of DCM (5 mL).

-

Add the CMCS solution dropwise to the rapidly stirring biphasic mixture over 10–15 minutes.

-

Critical: Vigorous stirring is essential to maximize the interfacial surface area for the PTC to function.

-

Step 3: Reaction

-

Allow the reaction to warm naturally to Room Temperature (20–25°C) .

-

Stir vigorously for 3–4 hours .

-

Monitoring: Monitor by TLC (Silica gel; Ethyl Acetate/Hexane 1:1). The nicotinic acid (baseline) should disappear, and a less polar spot (Rf ~0.6–0.7) corresponding to the ester should appear.

Step 4: Workup & Isolation

-

Separate the layers using a separatory funnel.

-

Extract the aqueous layer with fresh DCM (

mL) to recover any remaining product. -

Combine the organic layers.

-

Wash the organic phase with:

-

10 mL saturated

(to remove unreacted acid and quench trace -

10 mL Water.[4]

-

10 mL Brine (saturated NaCl).

-

-

Dry the organic layer over anhydrous

or -

Filter and concentrate under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) .

-

Expert Note: Chloromethyl esters can be thermally unstable. Do not overheat.

-

Step 5: Storage/Usage

-

Result: The product, Chloromethyl Nicotinate, is typically obtained as a colorless to pale yellow oil.

-

Stability Warning: The pyridine nitrogen in the product is nucleophilic. It can attack the chloromethyl group of another molecule (intermolecular self-quaternization), leading to polymerization.

-

Recommendation: Use the crude oil immediately for the next step (e.g., reaction with an amine/drug). If storage is necessary, store as a dilute solution in DCM at -20°C or convert to the hydrochloride salt by treating with anhydrous HCl in ether (though the salt is hygroscopic).

Caption: Operational workflow for the synthesis and isolation of Chloromethyl Nicotinate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of CMCS or Product | Ensure the aqueous phase is basic ( |

| No Reaction | Poor Phase Transfer | Increase stirring speed (vortex is required). Verify quality of TBAH catalyst. |

| Polymerization | Self-Alkylation | Do not heat the product above 30°C. Store in solution. Process immediately. |

| Emulsion | Surfactant formation | Add solid NaCl to the aqueous layer to break the emulsion. Filter through Celite if necessary. |

References

- Reference: Suh, Y. G., et al. "A novel method for the synthesis of chloromethyl esters." Tetrahedron Letters, 1993.

-

Specific Application to Nicotinic Acid Derivatives

- Reference: Patent US 4,673,677 / European Patent EP0206677.

-

Source:

- Context: Describes the specific reaction of nicotinic acid with CMCS using bicarbonate and TBAH in a water/THF or w

-

Reagent Properties & Safety

- Reference: Oakwood Chemical / Sigma Aldrich Safety Data Sheets (SDS)

-

Source:

- Prodrug Applications: Reference: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008. Context: Discusses the utility of chloromethyl esters in enhancing bioavailability.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Delivering aminopyridine ligands into cancer cells through conjugation to the cell-penetrating peptide BP16 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00470A [pubs.rsc.org]

- 3. CAS: 179072-14-1 | CymitQuimica [cymitquimica.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Chloromethyl nicotinate as a building block for RNA structure probes

Topic: Chloromethyl Nicotinate as a Building Block for RNA Structure Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illuminating the Architecture of RNA

The function of an RNA molecule is inextricably linked to its three-dimensional structure. From the catalytic core of the ribosome to the intricate folds of viral genomes and the regulatory logic of riboswitches, understanding RNA architecture is paramount for deciphering biological mechanisms and developing novel therapeutics. Chemical probing has emerged as a powerful and accessible method for elucidating RNA structure at single-nucleotide resolution within its physiological context.

Among the most robust and widely adopted chemical probing strategies is Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) .[1][2][3] This technique utilizes small, electrophilic reagents that preferentially acylate the 2'-hydroxyl group of the ribose sugar in conformationally flexible nucleotides. Regions of RNA that are single-stranded or reside in dynamic loops are highly reactive, whereas nucleotides constrained by base-pairing or tertiary interactions are protected. This differential reactivity provides a direct readout of the local structural environment of each nucleotide.

This guide focuses on the use of nicotinoyl-based reagents for SHAPE, specifically exploring how chloromethyl nicotinate serves as a versatile and accessible chemical building block for the synthesis of a potent RNA probing agent. We will detail the chemical principles, provide step-by-step protocols for probe synthesis and application using the modern SHAPE-MaP (Mutational Profiling) workflow, and discuss data analysis, establishing a comprehensive framework for researchers to employ this technology.[4][5]

Part 1: The Chemistry of Nicotinoyl Probes